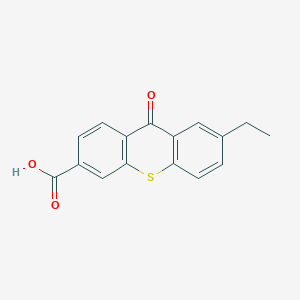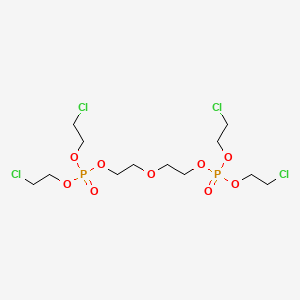
2'-Deoxy-6-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-6-methyluridine is a nucleoside analog, which means it is a modified version of a nucleoside, a fundamental building block of nucleic acids like DNA and RNA. This compound is characterized by the presence of a deoxyribose sugar moiety and a methyl group attached to the uracil base. Nucleoside analogs are widely studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-methyluridine typically involves the protection of the ribose moiety followed by the introduction of the methyl group at the 6-position of the uracil base. One common method starts with the protection of the hydroxyl groups of ribose, followed by the formation of the glycosidic bond with a protected uracil derivative. The final steps involve deprotection to yield the target compound .
Industrial Production Methods
Industrial production methods for nucleoside analogs like 2’-Deoxy-6-methyluridine often involve large-scale synthesis techniques that optimize yield and reduce the number of reaction steps. These methods may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-6-methyluridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methyl group or the uracil base.
Reduction: This reaction can reduce any oxidized forms of the compound.
Substitution: This reaction can replace the methyl group or other substituents on the uracil base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxyl group, while substitution reactions can introduce various functional groups onto the uracil base .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-6-methyluridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and enzyme mechanisms.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of nucleoside-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-6-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. This compound can inhibit enzymes involved in nucleic acid synthesis, leading to chain termination or the formation of defective nucleic acids. It can also induce mutations during replication and transcription, which can be lethal to viruses and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’,2’-difluoro-5-halouridine: Known for its antiviral activity.
2’-Amino-2’-deoxycytidine: Exhibits cytotoxic activity against cancer cells.
2’-Azido-2’-deoxycytidine: Used as an antiviral and anticancer agent.
Uniqueness
2’-Deoxy-6-methyluridine is unique due to its specific structural modifications, which confer distinct biological activities. Its methyl group at the 6-position of the uracil base differentiates it from other nucleoside analogs and contributes to its specific mechanism of action and therapeutic potential .
Eigenschaften
CAS-Nummer |
42188-37-4 |
|---|---|
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-8(15)11-10(16)12(5)9-3-6(14)7(4-13)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 |
InChI-Schlüssel |
CXUAUJQBLHBYCG-LKEWCRSYSA-N |
Isomerische SMILES |
CC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CC1=CC(=O)NC(=O)N1C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




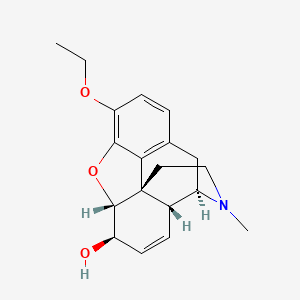
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
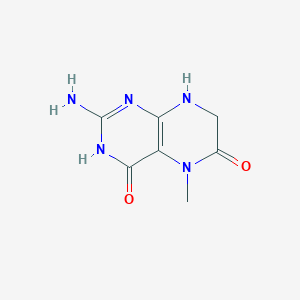

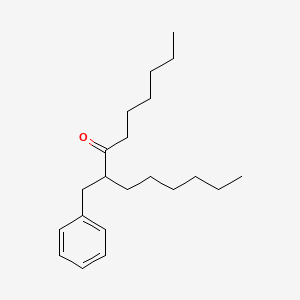

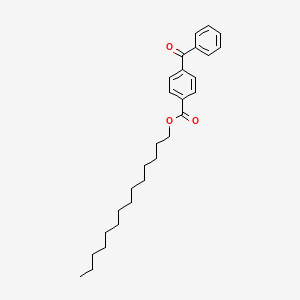
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
